molecular formula C15H23N3O2S B2973398 1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine CAS No. 886506-36-1

1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine

Cat. No.: B2973398
CAS No.: 886506-36-1
M. Wt: 309.43
InChI Key: FPONFHYRKJJMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine is a chemical compound with the molecular formula C15H23N3O2S and a molecular weight of 309.43 g/mol It is characterized by the presence of a piperazine ring and a piperidine ring, both of which are connected through a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine typically involves the reaction of piperazine with 4-(piperidin-1-ylsulfonyl)benzene. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine is unique due to the presence of both piperidine and piperazine rings connected through a sulfonyl group. This structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

1-(4-piperidin-1-ylsulfonylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c19-21(20,18-10-2-1-3-11-18)15-6-4-14(5-7-15)17-12-8-16-9-13-17/h4-7,16H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPONFHYRKJJMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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